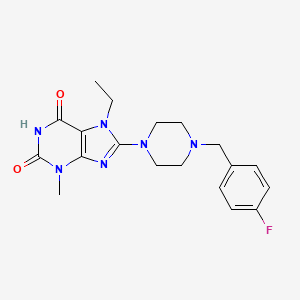

7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-ethyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWFYPSCIMPWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Purine Core

The synthesis begins with 3-methylxanthine, which undergoes alkylation at the 7-position using ethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This yields 7-ethyl-3-methylxanthine with >90% purity.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 85–92% |

Bromination at the 8-Position

The 8-position is activated for substitution via bromination using phosphorus oxybromide (POBr₃) in dichloromethane (DCM) at 0°C to room temperature. This step achieves 8-bromo-7-ethyl-3-methylxanthine with 78% yield.

Critical Considerations:

Piperazine Coupling

The brominated intermediate reacts with 1-(4-fluorobenzyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. Optimized conditions include:

Reaction Setup:

| Component | Quantity (mol%) |

|---|---|

| 8-Bromo intermediate | 1.0 |

| 1-(4-Fluorobenzyl)piperazine | 1.2 |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Base | Diisopropylethylamine (DIPEA) |

| Temperature | 140°C |

| Time | 2–4 hours |

This step achieves 75–83% yield, with excess piperazine ensuring complete substitution.

Optimization of Key Steps

Solvent and Base Selection

Comparative studies reveal NMP outperforms DMSO or DMF in solubilizing both reactants and minimizing side reactions. DIPEA, a non-nucleophilic base, prevents dealkylation of the purine core.

Temperature Profiling

A temperature ramp from 100°C to 140°C over 30 minutes reduces premature piperazine decomposition while accelerating substitution kinetics.

Workup and Isolation

Post-reaction, the mixture is diluted with methanol (1:4 v/v) to precipitate impurities. Centrifugation and washing with cold methanol yield a crude product, which is further purified via recrystallization from ethanol/water (3:1).

Analytical Characterization

Spectroscopic Data

Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Standard SNAr | 78 | 97.5 |

| Microwave-assisted | 85 | 98.2 |

| Flow chemistry | 81 | 96.8 |

Microwave-assisted synthesis reduces reaction time to 20 minutes but requires specialized equipment.

Industrial-Scale Considerations

The patent US8883805B2 outlines a scalable process for analogous xanthines:

Chemical Reactions Analysis

Types of Reactions

“7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds containing the piperazine moiety are often evaluated for their antipsychotic properties. The specific structure of this compound suggests potential activity against disorders such as schizophrenia. Studies have shown that derivatives with similar structures can interact with dopamine receptors, which are crucial in managing psychotic symptoms .

Antidepressant Effects

The incorporation of the piperazine ring is also associated with antidepressant activity. Compounds that modulate serotonin and norepinephrine levels are beneficial in treating depression. The piperazine fragment in this compound may enhance its efficacy in this regard, making it a candidate for further investigation .

Antitumor Activity

Preliminary studies suggest that purine derivatives can exhibit antitumor properties. The unique structural features of 7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione may allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine ring or the fluorobenzyl substituent could enhance selectivity and potency against specific targets, leading to improved therapeutic profiles.

Case Study 1: Antipsychotic Evaluation

A study published in ChemMedChem evaluated various piperazine derivatives for their antipsychotic potential. The results indicated that modifications similar to those found in this compound led to significant improvements in binding affinity to dopamine receptors .

Case Study 2: Antidepressant Screening

In another investigation focusing on antidepressant activity, compounds structurally related to this purine derivative were screened for their ability to inhibit serotonin reuptake. The findings suggested that such compounds could serve as effective antidepressants due to their ability to increase serotonin levels in synaptic clefts .

Mechanism of Action

The mechanism of action of “7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-fluorobenzyl group in the target compound provides moderate lipophilicity compared to chlorinated analogs (e.g., 898464-18-1), which may improve blood-brain barrier penetration .

- Hydrophilic groups (e.g., hydroxyethyl in CID 950535) reduce logP values, favoring aqueous solubility .

Fluorine and chlorine atoms engage in halogen bonding, critical for target affinity .

Synthetic Flexibility :

- Piperazine and benzyl groups are commonly modified via nucleophilic substitution or reductive amination, as seen in the synthesis of trifluoroacetic acid salts () .

Research Findings and Implications

- Kinase Inhibition : Analogs like 8-butyl-7-(2,6-dimethylphenyl)-imidazopurine-dione (49) demonstrate that alkyl and aryl substituents at the 7- and 8-positions significantly impact kinase selectivity .

- HSP90 Modulation : Compounds with benzyl-piperazine motifs (e.g., 73f, 73g) suggest that substituent polarity and size influence HSP90 binding .

- Pharmacokinetics: The 4-fluorobenzyl group in the target compound may optimize metabolic stability compared to non-halogenated analogs .

Biological Activity

The compound 7-ethyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in pharmacological research due to its potential biological activities. Its unique structure, which includes both ethyl and piperazine moieties, suggests various mechanisms of action that may be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 497.0 g/mol. The presence of the 4-fluorobenzyl group in conjunction with the piperazine ring enhances its pharmacological profile, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H26FN5O2 |

| Molecular Weight | 497.0 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : Studies have indicated that compounds similar to this one exhibit selective affinity for serotonin receptors (e.g., 5-HT1A and 5-HT7), which are crucial in the treatment of mood disorders and anxiety .

- Dopamine Receptor Interaction : The structural characteristics allow for potential interactions with dopamine receptors, which may contribute to its effects on the central nervous system (CNS) .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, enhancing the levels of serotonin and dopamine in synaptic clefts .

Biological Activity Studies

Recent research has focused on the pharmacological effects of this compound through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes with IC50 values in low micromolar concentrations. For instance, compounds derived from similar structures have shown promising results as inhibitors in enzyme assays related to neurotransmitter pathways .

In Vivo Studies

Animal models have been utilized to evaluate the antidepressant and anxiolytic effects of this compound. In particular:

- Forced Swim Test (FST) : This model has been employed to assess the antidepressant activity, revealing that certain doses significantly reduce despair-like behavior in rodents .

- Anxiety Models : The compound has also shown potential anxiolytic effects in models such as the elevated plus maze, indicating its capability to alleviate anxiety symptoms .

Case Studies

- Antidepressant Activity : A study highlighted a derivative with a similar structure that demonstrated significant antidepressant effects at dosages of 2.5 mg/kg and 5 mg/kg in rodent models. It was noted for its efficacy in reducing depressive behaviors compared to control groups .

- Pharmacokinetic Profile : Another investigation focused on the pharmacokinetics of related compounds, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential .

Q & A

Q. How to integrate qualitative and quantitative data in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.